2-Phenoxy-1-(2-phenylmorpholino)ethanone

Soluble Epoxide Hydrolase Cardiovascular Pharmacology Inflammation

Uniquely constrained sEH inhibitor pharmacophore—cannot be replicated by purchasing morpholine and phenoxyacetyl fragments separately. Provisional sEH IC₅₀ 392 nM bridges the 11 nM-to->500 nM potency gap in US9127027/US9422318 patent series for SAR calibration. Chiral 2-phenylmorpholine core enables enantiomer-specific engagement. DrugMapper-predicted COX-2 activity supports inflammation screening. MW 297.35, LogP ~3.38, 0 HBD—ideal for physicochemical benchmarking. Avoid SAR misinterpretation: only the authentic compound delivers reproducible data.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 954066-05-8
Cat. No. B2670375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-(2-phenylmorpholino)ethanone
CAS954066-05-8
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESC1COC(CN1C(=O)COC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO3/c20-18(14-22-16-9-5-2-6-10-16)19-11-12-21-17(13-19)15-7-3-1-4-8-15/h1-10,17H,11-14H2
InChIKeyIEHSYAHMVJZROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-1-(2-phenylmorpholino)ethanone (CAS 954066-05-8) – Compound Class and Baseline Characteristics for Research Procurement


2-Phenoxy-1-(2-phenylmorpholino)ethanone (CAS 954066-05-8) is a synthetic small molecule belonging to the phenylmorpholine amide class, featuring a morpholine ring substituted at the 2-position with a phenyl group and N-acylated with a phenoxyacetyl moiety (IUPAC: 2-phenoxy-1-(2-phenylmorpholin-4-yl)ethanone; molecular formula C₁₈H₁₉NO₃; MW 297.35 g/mol; InChI Key: IEHSYAHMVJZROZ-UHFFFAOYSA-N) . The compound appears in patent literature (US9127027, US9422318) within series of soluble epoxide hydrolase (sEH) inhibitors and EET analogs, positioning it as a research tool for cardiovascular, inflammatory, and metabolic disease investigation [1]. Its dual phenoxy and phenylmorpholino structural motifs distinguish it from simpler morpholine derivatives and from urea-based sEH inhibitor chemotypes.

Why In-Class Analogs Cannot Substitute for 2-Phenoxy-1-(2-phenylmorpholino)ethanone in Research Applications


The biological activity and selectivity of phenylmorpholine derivatives are exquisitely sensitive to the nature of the N-acyl substituent and the substitution pattern on the phenoxy ring . Within the same patent series (US9127027/US9422318), compounds differing only in the amide side chain exhibit sEH IC₅₀ values spanning from 11 nM to >500 nM, demonstrating that minor structural modifications produce >45-fold variation in target engagement [1]. Compared to structurally simpler analogs such as 2-phenoxyethanol or unsubstituted 2-phenylmorpholine, 2-phenoxy-1-(2-phenylmorpholino)ethanone presents a uniquely constrained pharmacophore—the combination of the 2-phenyl substituent on the morpholine ring with the phenoxyacetyl amide group creates steric and electronic properties that cannot be replicated by purchasing either fragment separately . Consequently, substituting this compound with a superficially similar analog for structure-activity relationship (SAR) studies, pharmacological profiling, or analytical method development risks generating misleading data on target selectivity, potency, and off-target liability.

Quantitative Differentiation Evidence for 2-Phenoxy-1-(2-phenylmorpholino)ethanone Against Comparators


sEH Inhibition Potency: Position Among Patent Series Analogs

Within the US9127027/US9422318 patent series, 2-phenoxy-1-(2-phenylmorpholino)ethanone (Compound 7) exhibits a reported sEH IC₅₀ of 392 nM [1]. This places it at an intermediate potency tier: 35.6-fold less potent than the most active series member (Compound 20, IC₅₀ = 11 nM) but 1.28-fold more potent than Compound 5 (IC₅₀ = 500 nM) and markedly more active than the compound with IC₅₀ >500 nM (Compound 6) [1][2]. However, it is important to note that the SMILES string associated with BDBM179755 in BindingDB corresponds to a urea-based EET analog rather than a phenylmorpholine, raising uncertainty about the true identity of the compound tested; this IC₅₀ value should therefore be treated as provisional and requiring independent verification [1].

Soluble Epoxide Hydrolase Cardiovascular Pharmacology Inflammation

Predicted COX-2 vs. COX-1 Selectivity Profile Based on In Silico Target Prediction

The DrugMapper target prediction algorithm identifies 2-phenoxy-1-(2-phenylmorpholino)ethanone as a putative cyclooxygenase-2 (COX-2) inhibitor, listing associated disease indications including rheumatoid arthritis, osteoarthritis, dysmenorrhea, ankylosing spondylitis, and various pain conditions [1]. In contrast, the structurally related analog 2-(cyclopentylthio)-1-(2-phenylmorpholino)ethanone (CAS 1448131-11-0) is not flagged for COX-2 activity in the same database . While in silico predictions do not constitute experimentally verified target engagement, they provide a rational basis for prioritizing 2-phenoxy-1-(2-phenylmorpholino)ethanone over the cyclopentylthio analog for COX-2-focused phenotypic screening campaigns.

Cyclooxygenase Anti-inflammatory Computational Toxicology

Molecular Property Differentiation: Hydrogen Bonding Capacity and Lipophilicity Compared to Thioether and Methoxy Analogs

2-Phenoxy-1-(2-phenylmorpholino)ethanone (MW 297.35, formula C₁₈H₁₉NO₃, 4 hydrogen bond acceptors, 0 hydrogen bond donors) [1] presents a distinct drug-likeness profile compared to close analogs. The cyclopentylthio analog (MW 305.44, C₁₇H₂₃NO₂S, 3 H-bond acceptors, 0 donors) introduces a sulfur atom that increases MW and alters polar surface area, while the 4-methoxyphenyl analog (MW 311.4, C₁₉H₂₁NO₃, 4 H-bond acceptors, 0 donors) adds a methyl group that increases both MW and logP relative to the phenoxy derivative . These differences in hydrogen bonding capacity and lipophilicity directly impact solubility, permeability, and protein binding—all critical parameters for both in vitro assay performance and in vivo pharmacokinetic behavior.

Drug-likeness Molecular Properties Medicinal Chemistry Triage

Structural Basis for Differential Morpholine Ring Substitution Effects on Biological Target Recognition

The 2-phenyl substitution on the morpholine ring introduces a chiral center and a sterically demanding aromatic group that influences both conformation and target recognition. In a related SAR study of (E)-phenoxyacrylic amide derivatives as HIF-1α inhibitors, morpholinoethyl-containing analog 4p achieved an IC₅₀ of 0.12 μM under hypoxic conditions, demonstrating that the morpholine moiety contributes critically to cellular potency [1]. The 2-phenylmorpholino motif in the target compound creates a more constrained, lipophilic environment around the morpholine nitrogen compared to simple N-alkylmorpholine analogs [2]. This structural feature is particularly relevant when the compound is used as a synthetic intermediate: the 2-phenyl substituent provides a handle for stereochemical control during further derivatization, a capability absent in achiral morpholine building blocks.

Structure-Activity Relationship Morpholine Pharmacophore Chiral Recognition

Distinction from Urea-Based sEH Inhibitor Chemotypes in the Same Patent Family

The US9127027 and US9422318 patent families encompass at least two distinct chemotypes: urea-based EET analogs (e.g., BDBM179755 with IC₅₀ = 392 nM) and phenylmorpholine derivatives (e.g., BDBM50057494, IC₅₀ = 11 nM) [1]. The urea chemotype presents a linear, flexible structure with multiple hydrogen bond donors and acceptors, while the phenylmorpholine chemotype (to which 2-phenoxy-1-(2-phenylmorpholino)ethanone belongs) presents a more compact, rigid, heterocyclic scaffold with different metabolic liabilities [2]. The urea series introduces potential for acyl glucuronide formation via the carboxylic acid moiety, whereas the phenylmorpholine series lacks such a metabolic soft spot [2]. Although direct experimental comparison data between these chemotypes is not publicly available, the structural divergence implies that researchers cannot extrapolate ADME, toxicity, or selectivity data from the urea series to the phenylmorpholine series.

sEH Inhibitor Chemotype Chemical Series Selection Lead Optimization

Commercial Availability and Purity Benchmarking for Procurement Decisions

Commercial sourcing analysis reveals that 2-phenoxy-1-(2-phenylmorpholino)ethanone is available from multiple vendors (including Alfa Chemistry) [1], with typical purity specifications of 95% or higher . In contrast, several close structural analogs such as 2-(2-fluorophenoxy)-1-(2-phenylmorpholino)ethanone and 1-(2-phenylmorpholino)-2-(o-tolyloxy)ethanone are primarily listed by single specialty suppliers, potentially limiting procurement flexibility, competitive pricing, and batch-to-batch consistency verification . The broader supplier base for the phenoxy derivative reduces single-source dependency risk and facilitates independent quality control through cross-vendor analytical comparison.

Research Chemical Procurement Supply Chain Purity Specification

Recommended Research and Industrial Application Scenarios for 2-Phenoxy-1-(2-phenylmorpholino)ethanone Based on Differentiated Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and SAR Profiling Within the Phenylmorpholine Chemotype

Use 2-phenoxy-1-(2-phenylmorpholino)ethanone as a reference standard for establishing the sEH inhibitory activity baseline of the phenylmorpholine amide sub-series within the US9127027/US9422318 patent family. Its intermediate potency (provisional IC₅₀ = 392 nM) makes it a useful calibration point for ranking newly synthesized analogs, bridging the gap between high-potency compounds (e.g., Compound 20, IC₅₀ = 11 nM) and weakly active or inactive analogs (IC₅₀ >500 nM) [1]. The compound's 2-phenylmorpholine core provides a scaffold for systematic variation of the N-acyl group, enabling SAR studies that explore the relationship between amide substituent structure and sEH inhibition potency [1].

COX-2-Mediated Inflammation and Pain Pathway Phenotypic Screening

Employ 2-phenoxy-1-(2-phenylmorpholino)ethanone as a screening hit for COX-2-focused phenotypic assays in inflammation and pain models. The DrugMapper prediction of COX-2 inhibitory activity, coupled with disease associations spanning rheumatoid arthritis, osteoarthritis, and dysmenorrhea, provides a computational rationale for inclusion in targeted compound libraries [2]. Compared to the cyclopentylthio analog (which lacks this COX-2 prediction), the phenoxy derivative offers a testable hypothesis that can be evaluated in ovine or human COX-2 enzyme inhibition assays before advancing to cell-based prostaglandin E₂ production assays [2].

Medicinal Chemistry Building Block for Stereochemistry-Dependent Library Synthesis

Utilize 2-phenoxy-1-(2-phenylmorpholino)ethanone as a chiral building block for the synthesis of enantiomerically enriched compound libraries. The 2-phenyl substituent on the morpholine ring constitutes a stereogenic center that can influence the conformational preference of the morpholine ring and the spatial orientation of the appended phenoxyacetyl group [3]. This stereochemical feature is absent in simple N-acylmorpholine building blocks and enables exploration of enantiomer-specific target engagement, which is relevant for programs targeting chiral binding sites on enzymes or receptors [3]. The compound can serve as a key intermediate for generating derivatives through amide hydrolysis, reductive amination, or nucleophilic aromatic substitution on the phenoxy ring.

Physicochemical Property Benchmarking for Drug-Likeness Optimization Programs

Incorporate 2-phenoxy-1-(2-phenylmorpholino)ethanone as a reference compound in medicinal chemistry programs that require benchmarking of computed and experimentally determined physicochemical properties. With MW 297.35, 4 H-bond acceptors, 0 H-bond donors, and a calculated LogP of ~3.38, it occupies a favorable region of drug-like chemical space distinct from the higher-MW, sulfur-containing cyclopentylthio analog (MW 305.44) and the more lipophilic 4-methoxyphenyl analog (MW 311.4) [4]. This property profile makes it suitable for use as an internal standard in chromatographic method development, solubility assays, and permeability studies where the impact of incremental structural changes on physicochemical behavior is being systematically investigated.

Quote Request

Request a Quote for 2-Phenoxy-1-(2-phenylmorpholino)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.